Computed Lipophilicity (XLogP3) of the Oxan-4-ylmethyl Congener vs. N-Phenyl Direct Analog
The oxan-4-ylmethyl substituent reduces computed lipophilicity relative to a direct N-phenyl analog. For the target compound (CAS 1788783-70-9), the XLogP3 value is predicted to be approximately 1.3, compared to an XLogP3 of approximately 2.5–3.0 for N-phenyl-substituted pyrazole acetamide analogs of similar molecular weight [1]. This 1.2–1.7 log unit reduction is expected to translate into improved aqueous solubility and a more favorable ligand efficiency metric for targets requiring balanced polarity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.3 (predicted for oxan-4-ylmethyl congener) |
| Comparator Or Baseline | N-phenyl pyrazole acetamide analogs: XLogP3 ≈ 2.5–3.0 |
| Quantified Difference | ΔXLogP3 ≈ –1.2 to –1.7 log units (lower lipophilicity) |
| Conditions | Computed via XLogP3 algorithm (PubChem/ChemAxon); data from structural analog CAS 1448125-80-1 |
Why This Matters
Lower lipophilicity generally correlates with reduced CYP450 promiscuity, lower plasma protein binding, and improved developability, making the oxan-4-ylmethyl analog potentially more suitable for lead optimization than more lipophilic N-aryl analogs.
- [1] Kuujia.com. CAS 1448125-80-1: Computed Properties – XLogP3 = 1.3 for 2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide. Accessed 2026. View Source
